N,N-Diacetylchitobiitol
Description
However, based on structurally analogous compounds in the evidence, such as N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) and amidine derivatives (e.g., N,N-Diethylacetamidine) , inferences can be drawn. N,N-Diacetylchitobiitol likely belongs to the class of diacetylated amines or carbohydrate derivatives, characterized by acetyl groups attached to nitrogen atoms. Such compounds are typically used in biochemical research, though specific applications for this compound remain unclear from the evidence.
Properties
CAS No. |
29886-32-6 |
|---|---|
Molecular Formula |
C16H30N2O11 |
Molecular Weight |
426.42 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5R)-5-acetamido-1,2,4,6-tetrahydroxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H30N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h8-16,19-21,24-27H,3-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9-,10-,11-,12+,13-,14-,15+,16+/m1/s1 |
InChI Key |
FDGQWKLGVGRMBF-PONUSFIHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@H]([C@@H](CO)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(CO)NC(=O)C)O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diacetylchitobiitol typically involves the acetylation of chitobiose, a disaccharide composed of two N-acetylglucosamine units. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst . The reaction is usually performed at a temperature range of 50-60°C to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diacetylchitobiitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce partially deacetylated products .
Scientific Research Applications
N,N-Diacetylchitobiitol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the metabolism of chitin and its derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Mechanism of Action
The mechanism of action of N,N-Diacetylchitobiitol involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit certain enzymes involved in the degradation of chitin, thereby affecting the metabolism of chitin-containing organisms . The compound’s acetyl groups play a crucial role in its binding affinity and specificity towards these enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with N,N-diethyl , N,N-diisopropyl , and N,N'-diacetyl functional groups. Below is a comparative analysis based on molecular properties and regulatory statuses:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Variance :
- N,N'-Diacetyl-1,4-phenylenediamine features acetylated aromatic amines, distinguishing it from aliphatic amidines (e.g., N,N-Diethylacetamidine) .
- Amidines (e.g., N,N-Diethylacetamidine) are protonated at physiological pH, enhancing their solubility and reactivity compared to neutral acetylated amines .
Molecular Weight and Applications: Lower molecular weight amidines (114–142 g/mol) are more volatile and suited for industrial processes, while higher-weight acetylated amines (e.g., 192.22 g/mol) are used in stable, non-volatile research settings .
Research and Industrial Implications
- Amidines : Their protonation behavior and small size make them valuable in catalysis and chemical synthesis, but their regulation limits broad industrial use .
- Diacetylated Aromatic Amines : These compounds serve as crosslinking agents or intermediates in polymer chemistry, though their stability may reduce reactivity compared to amidines .
Limitations and Data Gaps
- No direct evidence for N,N-Diacetylchitobiitol exists in the provided sources. The comparison relies on structurally related compounds.
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